molecular formula C6H12O4S B13809690 ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid

((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid

Cat. No.: B13809690
M. Wt: 180.22 g/mol
InChI Key: VQODWEMICSUVMD-RITPCOANSA-N
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Description

((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid is a chiral sulfonic acid derivative characterized by a cyclopentane ring substituted with a hydroxyl group at the 3-position (stereochemistry: 1R,3S) and a methanesulfonic acid (-SO3H) group. This compound combines the strong acidity of sulfonic acids with the stereochemical complexity of a cyclopentane backbone, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and catalysis. Its structure confers unique solubility and reactivity properties, distinguishing it from simpler sulfonic acids like methanesulfonic acid (MSA) .

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

[(1R,3S)-3-hydroxycyclopentyl]methanesulfonic acid

InChI

InChI=1S/C6H12O4S/c7-6-2-1-5(3-6)4-11(8,9)10/h5-7H,1-4H2,(H,8,9,10)/t5-,6+/m1/s1

InChI Key

VQODWEMICSUVMD-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CS(=O)(=O)O)O

Canonical SMILES

C1CC(CC1CS(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the hydroxyl group is introduced at the 3-position through selective hydroxylation reactions.

    Methanesulfonic Acid Group Introduction: The methanesulfonic acid group is then attached to the cyclopentane ring via sulfonation reactions using methanesulfonyl chloride and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming cyclopentylmethanesulfonic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylmethanesulfonic acid.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfonic acid derivatives.

Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and methanesulfonic acid moiety play crucial roles in binding to these targets, influencing biochemical pathways and exerting desired effects.

Comparison with Similar Compounds

Methanesulfonic Acid (MSA)

Structural Differences :

  • MSA (CH3SO3H) lacks the cyclopentane ring and hydroxyl group, featuring only a methyl group attached to the sulfonic acid moiety.
    Acidity :
  • MSA has a pKa of −1.9, making it comparable to mineral acids like HCl. The target compound’s acidity is expected to be similar due to the electron-withdrawing sulfonic acid group, though steric effects from the cyclopentane ring may slightly modulate acidity .
    Applications :
  • MSA is widely used in hydrometallurgy, electroplating, and as a "green" acid in detergents. In contrast, the target compound’s chiral structure lends itself to specialized roles in enantioselective synthesis and pharmaceutical intermediates .

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic Acid

Structural Similarity :

  • Shares a bicyclic framework (norbornane derivative) with a sulfonic acid group. Functional Differences:
  • The ketone group in this analog may reduce acidity compared to the hydroxyl group in the target compound, which can participate in hydrogen bonding.

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

Structural Contrast :

  • Aromatic naphthalene core with two sulfonate groups and a hydroxyl substituent. The target compound’s aliphatic cyclopentane ring offers greater conformational flexibility.
    Solubility :
  • The disulphonate salt is highly water-soluble due to ionic character, whereas the target compound’s solubility is likely moderate in polar organic solvents (e.g., DMSO, ethanol) .

Fluorinated and Silylated Sulfonic Acid Esters

Examples :

  • Methanesulfonic acid, 1,1,1-trifluoro-, (3R,6S)-3-(3-buten-1-yl)-3-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-methyl-1-cyclohexen-1-yl ester (CAS 1169876-13-4).
    Key Differences :
  • Fluorine and silyl groups increase lipophilicity, making these esters suited for hydrophobic environments. The target compound’s hydroxyl group enhances polarity, favoring interactions in aqueous or polar media .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight pKa Melting Point Solubility
((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid 198.23 g/mol ~−2.0* Not reported Polar organic solvents
Methanesulfonic acid (MSA) 96.11 g/mol −1.9 19°C Miscible with water
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 382.43 g/mol N/A N/A Water

*Estimated based on sulfonic acid group dominance.

Research Findings and Trends

  • Stereochemical Impact : The (1R,3S) configuration in the target compound enables enantioselective interactions, critical in drug development. For example, Tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate (a related intermediate) is priced at €1,230/g, underscoring its value in high-precision synthesis .
  • Thermal Stability : While MSA decomposes above 180°C, the cyclopentane ring in the target compound may enhance thermal resilience, though the hydroxyl group could introduce dehydration pathways at elevated temperatures .
  • Environmental Considerations : MSA is produced via the Grillo process (50,000 tons/year), deemed eco-friendly. The target compound’s synthesis, likely involving multi-step functionalization, may have a higher environmental footprint .

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